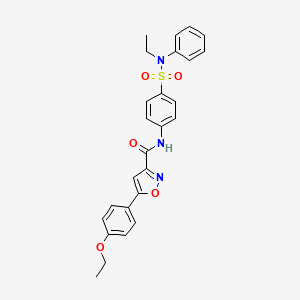
5-(4-bromophenyl)-2-(isobutylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Unfortunately, there is limited information available on the specific compound “5-(4-bromophenyl)-2-(isobutylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole”. It is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. Attached to this ring are a bromophenyl group, an isobutylthio group, and a trifluoromethoxyphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not provided in the available sources .Scientific Research Applications
Synthesis and Biological Activities
Antiarthritic and Analgesic Activity : A series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles, including compounds with structural similarities to the one , has been synthesized and evaluated for anti-inflammatory and analgesic properties. These compounds showed potent activities in models of rat adjuvant-induced arthritis and mouse analgesia assays, with some analogs outperforming standard drugs like phenylbutazone and indomethacin. This highlights the potential of imidazole derivatives in developing new antiarthritic drugs (Sharpe et al., 1985).
Eco-Friendly Synthesis Protocol : The synthesis of 2,4,5-trisubstituted-1H-imidazoles using a Brønsted acidic ionic liquid under solvent-free conditions has been reported. This method emphasizes an efficient, cleaner, and environmentally friendly approach to synthesizing imidazole derivatives, showcasing the compound's relevance in green chemistry applications (Banothu et al., 2017).
Potential Therapeutic Applications
Anticancer Potential : Imidazole derivatives have been synthesized and evaluated for their anticancer activities. One study focused on the design, synthesis, and antimicrobial activities of 1,2,3-triazole derivatives, indicating that these compounds exhibited potent antimicrobial activities against various pathogens. This suggests a potential pathway for developing new antimicrobial agents leveraging the structural backbone of imidazole derivatives (Zhao et al., 2012).
Synthesis of Heterocycles : Research into the synthetic applications of aryl radical building blocks for cyclization onto azoles, including imidazoles, has yielded new tri- and tetra-cyclic heterocycles. This work demonstrates the versatility of imidazole derivatives in constructing complex molecular architectures, which could be of interest in the development of novel pharmaceuticals and materials (Allin et al., 2005).
Safety and Hazards
properties
IUPAC Name |
5-(4-bromophenyl)-2-(2-methylpropylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrF3N2OS/c1-13(2)12-28-19-25-11-18(14-3-5-15(21)6-4-14)26(19)16-7-9-17(10-8-16)27-20(22,23)24/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAVMPNXCAAHBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

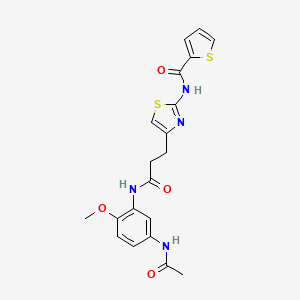
![2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2769307.png)
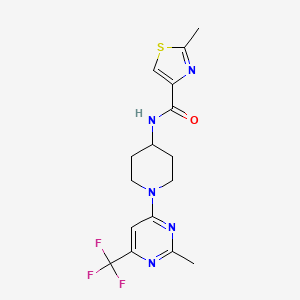
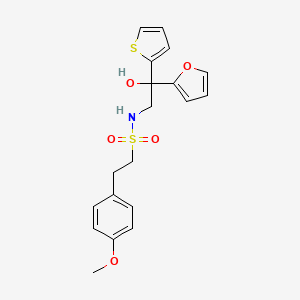

![1-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2769314.png)
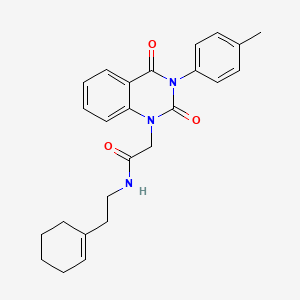

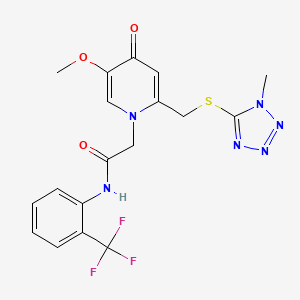
![(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2769320.png)
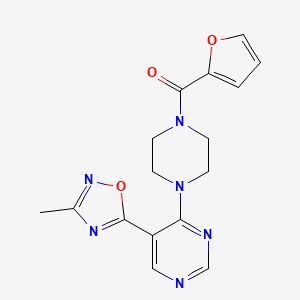
![3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/no-structure.png)
![3-(4-chlorophenyl)-2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B2769326.png)
